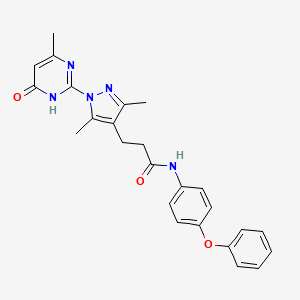

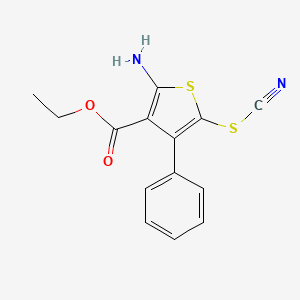

Ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

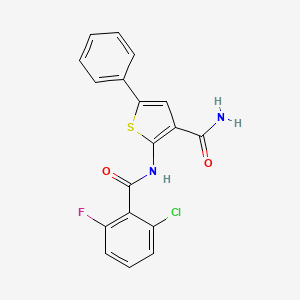

Thiophene-based compounds, such as the one you’re asking about, are a significant class of organic medicinal compounds. They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains an amino group (NH2), a phenyl group (C6H5), a thiocyanate group (SCN), and a carboxylate ester group (COOC2H5).Chemical Reactions Analysis

The reactivity of similar compounds is often due to the presence of enamines and enones, which have both nucleophilic and electrophilic characteristics .Applications De Recherche Scientifique

Antimicrobial Activity

A study by Prasad et al. (2017) highlights the synthesis of novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were evaluated for their antimicrobial activity. These compounds were obtained through a base protanated reaction and showed promising antibacterial activity, emphasizing the potential of such derivatives in developing new antimicrobial agents (Prasad et al., 2017).

Dye Synthesis

Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety, including ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate. These dyes exhibited good levelness on polyester fabric and possessed very good fastness properties, albeit with poor photostability, showcasing their utility in textile applications (Iyun et al., 2015).

Agricultural Applications

Wang et al. (2010) explored the synthesis and biological activity of new Thieno[2,3-d]Pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3-carboxylate. These compounds demonstrated excellent inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating their potential use in agriculture for weed control (Wang et al., 2010).

Analytical Chemistry

A study conducted by Wang et al. (2017) introduced ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a colorimetric and ratiometric fluorescent probe. This probe was successfully applied for the rapid, sensitive, and selective detection of biothiols in physiological media, showcasing its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-2-18-13(17)11-10(9-6-4-3-5-7-9)14(19-8-15)20-12(11)16/h3-7H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIREKWWOLWNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)

![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)